molecular formula C17H29NO5 B3418918 beta-Aminoarteether CAS No. 133162-24-0

beta-Aminoarteether

Cat. No.: B3418918
CAS No.: 133162-24-0
M. Wt: 327.4 g/mol
InChI Key: HPGHCIXRRLNXRN-XQLAAWPRSA-N
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Description

Synthesis Analysis

The synthesis of beta-aminoketones, a group to which beta-Aminoarteether belongs, can be categorized by Mannich reactions via catalytic, non-catalytic, and one-pot procedures . The synthesis of the investigated compounds is accomplished by condensation reactions, from propargylic alcohols, reductive hydroamination, alkylation, carbonylative coupling, and acid hydrolysis of metal complexes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a formula of C17H29NO5 . It has a net charge of 0, an average mass of 327.41590, and a mono-isotopic mass of 327.20457 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Scientific Research Applications

Immunomodulatory Effects

Beta-aminoarteether, particularly as a derivative of artemisinin, has been studied for its immunosuppressive effects. Research demonstrates that this compound maleate (SM934) can significantly inhibit the proliferation of splenocytes and T cell activation both in vitro and in vivo. These findings indicate its potential as a therapeutic agent for immune-related diseases (Hou et al., 2009).

Role in Cancer Chemotherapy

Beta-amino acids, which include compounds like this compound, play a crucial role in the development of anticancer agents. One notable example is their use in the synthesis of taxoids, such as Taxol and Taxotère, which are vital in cancer chemotherapy. The review by Ojima, Lin, and Wang (1999) highlights the advancements in this area, particularly in the synthesis of isoserine side chains of taxoids and their structure-activity relationship (Ojima et al., 1999).

Chemical Process Synthesis

Beta-amino acids, including this compound, are significant for the synthesis of potential therapeutic agents and biologically active compounds. Abdel-Magid et al. (1999) provide an overview of the chemical process synthesis of beta-amino acids and esters, focusing on practical applications for large-scale production. This encompasses various synthesis approaches, emphasizing asymmetric Michael-type additions and reductions of enantiomeric enamines (Abdel-Magid et al., 1999).

Development of Peptidomimetics

Beta-amino acids, including this compound, are increasingly being used in the design of peptidomimetics. Steer et al. (2002) discuss the applications of beta-amino acids in creating bioactive peptide analogues for various therapeutic purposes, including antimicrobial peptides and peptidase inhibitors. This highlights the versatility and potential of beta-amino acids in molecular design and drug development (Steer et al., 2002).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of beta-amino acids, including this compound, has seen significant progress. Weiner et al. (2010) review the advances in this field, covering transition metal catalysis, organocatalysis, and biocatalysis. This research is crucial for developing new pharmaceutical drugs utilizing beta-amino acids (Weiner et al., 2010)

Properties

IUPAC Name

2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO5/c1-10-4-5-13-11(2)14(19-9-8-18)20-15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-15H,4-9,18H2,1-3H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGHCIXRRLNXRN-XQLAAWPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133162-24-0
Record name SM-934 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133162240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SM-934 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TF7EGV39I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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